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molecular formula C9H6OS B1270333 Benzo[b]thiophene-2-carboxaldehyde CAS No. 3541-37-5

Benzo[b]thiophene-2-carboxaldehyde

Cat. No. B1270333
M. Wt: 162.21 g/mol
InChI Key: NXSVNPSWARVMAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04659717

Procedure details

To a solution of 31.25 ml of a 1.6M solution of n-butyl lithium in hexane and 100 ml of dry diethyl ether at -20° C. was added a solution of 6.7 g of 1-benzothiophene in 100 ml of dry diethyl ether. The mixture was stirred at -20° C. for 2 hours. A solution of 3.8 ml of dimethylformamide and 10 ml of dry diethyl ether was added and the reaction was allowed to warm to 0° C. The reaction was stirred an additional 1 hour at 0° C., at which time 75 ml of 1N hydrochloric acid were added. After stirring for 15 minutes, the layers were separated and the aqueous layer was extracted with diethyl ether. The combined organic extracts were dried over magnesium sulfate and evaporated to dryness. The resulting oil was stored at about 0° C. for 3 days, at which time a solid formed. The solid weighed 8.5 g and was identified as the desired subtitled intermediate based upon the mass spectral and proton NMR data.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.8 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
75 mL
Type
reactant
Reaction Step Three
[Compound]
Name
desired subtitled intermediate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([Li])CCC.[S:6]1[C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=2[CH:8]=[CH:7]1.CN(C)[CH:17]=[O:18].Cl>CCCCCC.C(OCC)C>[S:6]1[C:7]([CH:17]=[O:18])=[CH:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]1=2

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
6.7 g
Type
reactant
Smiles
S1C=CC2=C1C=CC=C2
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
3.8 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
75 mL
Type
reactant
Smiles
Cl
Step Four
Name
desired subtitled intermediate
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at -20° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to 0° C
ADDITION
Type
ADDITION
Details
were added
STIRRING
Type
STIRRING
Details
After stirring for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
WAIT
Type
WAIT
Details
The resulting oil was stored at about 0° C. for 3 days, at which time
Duration
3 d
CUSTOM
Type
CUSTOM
Details
a solid formed

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
S1C2=C(C=C1C=O)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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